![molecular formula C25H34N2O2 B3920414 (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone](/img/structure/B3920414.png)
(1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone
Overview
Description
(1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone, also known as IBN-1, is a synthetic compound that has gained attention in the scientific community for its potential use in drug discovery and development. IBN-1 has been shown to have promising activity against a variety of diseases, including cancer and neurological disorders. In
Mechanism of Action
The mechanism of action of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to play a role in cancer cell growth and survival. In addition, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
(1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to induce apoptosis, inhibit cell growth and migration, and inhibit the formation of blood vessels that supply nutrients to tumors. In neurological cells, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to have neuroprotective effects and may help to prevent the death of neurons. In addition, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone is that it has been shown to have activity against a variety of diseases, making it a promising compound for drug discovery and development. In addition, the synthesis of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone is relatively straightforward, which makes it a viable option for further research. However, one of the limitations of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity for specific diseases.
Future Directions
There are several future directions for (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone research. One area of interest is the optimization of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone's activity and selectivity for specific diseases. This could involve further studies of its mechanism of action and the development of analogs with improved activity and selectivity. Another area of interest is the development of methods for delivering (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone to specific tissues or cells, which could improve its therapeutic potential. Finally, further studies of (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone's effects on the immune system and its potential use in immunotherapy could be explored.
Scientific Research Applications
(1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been shown to have promising activity against a variety of diseases, including cancer and neurological disorders. In cancer research, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurological research, (1'-isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone has been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpiperidin-4-yl)piperidin-3-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-18(2)26-13-10-23(11-14-26)27-12-4-5-22(17-27)25(28)21-7-6-20-16-24(29-3)9-8-19(20)15-21/h6-9,15-16,18,22-23H,4-5,10-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDONTFYQNFSTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1'-Isopropyl-1,4'-bipiperidin-3-yl)(6-methoxy-2-naphthyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.